molecular formula C16H26N2O2 B12700428 2'-Ethyl-2-(2-methoxybutylamino)-propionanilide CAS No. 102504-44-9

2'-Ethyl-2-(2-methoxybutylamino)-propionanilide

Cat. No.: B12700428
CAS No.: 102504-44-9
M. Wt: 278.39 g/mol
InChI Key: QYSXRCBRAZEXKP-UHFFFAOYSA-N
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Description

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide is an organic compound with a complex structure that includes an ethyl group, a methoxybutylamino group, and a propionanilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-2-(2-methoxybutylamino)-propionanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of aniline derivatives with ethyl and methoxybutyl groups under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 2’-Ethyl-2-(2-methoxybutylamino)-propionanilide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2’-Ethyl-2-(2-methoxybutylamino)-propionanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-methoxybutane: A related compound with a similar structure but different functional groups.

    2-Ethyl-2-ethoxypropane: Another similar compound with ethoxy groups instead of methoxybutylamino groups.

Uniqueness

2’-Ethyl-2-(2-methoxybutylamino)-propionanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

102504-44-9

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-methoxybutylamino)propanamide

InChI

InChI=1S/C16H26N2O2/c1-5-13-9-7-8-10-15(13)18-16(19)12(3)17-11-14(6-2)20-4/h7-10,12,14,17H,5-6,11H2,1-4H3,(H,18,19)

InChI Key

QYSXRCBRAZEXKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)NCC(CC)OC

Origin of Product

United States

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